N-(4-Amino-2-methylphenyl)-4-(heptyloxy)benzamide
Overview
Description
“N-(4-Amino-2-methylphenyl)-4-(heptyloxy)benzamide” is a complex organic compound. It contains an amide group (-CONH2), a benzene ring (C6H5-), an amino group (-NH2), a methyl group (-CH3), and a heptyloxy group (-OC7H15).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the amide bond, the introduction of the amino group, and the attachment of the heptyloxy group. The exact methods would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzene ring, the amide group, the amino group, the methyl group, and the heptyloxy group. The exact arrangement of these groups within the molecule would determine its three-dimensional shape and possibly its reactivity.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide, amino, and heptyloxy groups. For example, the amide group might be susceptible to hydrolysis, while the amino group could potentially engage in reactions with acids or electrophiles.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group might increase its solubility in water, while the nonpolar heptyloxy group might make it more soluble in organic solvents.Scientific Research Applications
Antitumor Activity
N-(4-Amino-2-methylphenyl)-4-(heptyloxy)benzamide is actively researched for its potential in cancer treatment. For instance, a related compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), has been identified as a histone deacetylase (HDAC) inhibitor, showing significant antitumor activity in vitro and in vivo, and has entered clinical trials (Zhou et al., 2008).
Antioxidant Properties
Amino-substituted benzamide derivatives, including compounds similar to N-(4-Amino-2-methylphenyl)-4-(heptyloxy)benzamide, have demonstrated powerful antioxidant capabilities, potentially useful in scavenging free radicals. This was shown through the study of electrochemical oxidation mechanisms (Jovanović et al., 2020).
Anticonvulsant Activity
Research into benzamide derivatives has revealed their potential as anticonvulsants. For example, 4-Amino-N-(2,6-dimethylphenyl)benzamide and its derivatives have shown promising results in several anticonvulsant models, suggesting potential applications in the treatment of seizure disorders (Lambert et al., 1995).
Insecticide Potential
Certain substituted benzamides have been identified as effective inhibitors of mosquito development, suggesting a potential use in controlling mosquito-borne diseases (Schaefer et al., 1978).
Applications in Chemotherapy
4-Amino-N-(2'-aminophenyl)benzamide, a compound related to N-(4-Amino-2-methylphenyl)-4-(heptyloxy)benzamide, has been found to have a differential therapeutic efficacy in slowly and rapidly proliferating rat tumors, suggesting a potential application in targeted chemotherapy (Berger et al., 1985).
Safety And Hazards
Without specific information, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.
Future Directions
The future research directions for this compound could be vast and would depend on its intended use. If it’s a potential drug, studies could focus on its pharmacological effects, toxicity, and therapeutic potential. If it’s a new material, research could explore its physical properties and potential applications.
properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-4-heptoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-3-4-5-6-7-14-25-19-11-8-17(9-12-19)21(24)23-20-13-10-18(22)15-16(20)2/h8-13,15H,3-7,14,22H2,1-2H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKLNIGSVSKJFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-2-methylphenyl)-4-(heptyloxy)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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